

BDS-I Peptide: A Technical Guide to Sequence, Structure, and Function

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Compound of Interest					
Compound Name:	BDS-I				
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Introduction

BDS-I (Blood-depressing substance I) is a 43-amino acid peptide toxin originally isolated from the sea anemone Anemonia sulcata. It is a member of the sea anemone type 3 toxin peptide family and functions as a potent and reversible modulator of voltage-gated ion channels. This technical guide provides a comprehensive overview of the sequence, structure, and biological activity of **BDS-I**, with a focus on its interactions with Kv3.4, Nav1.7, and Nav1.3 channels. Detailed experimental protocols from key studies are provided, along with visualizations of relevant signaling pathways and experimental workflows.

Peptide Sequence and Structure

BDS-I is a polypeptide with a molecular weight of 4708.37 Da and a chemical formula of $C_{210}H_{297}N_{57}O_{56}S_6$.[1]

Amino Acid Sequence: AAPCFCSGKPGRGDLWILRGTCPGGYGYTSNCYKWPNICCYPH

Structural Features: The three-dimensional structure of **BDS-I** has been determined by NMR spectroscopy (PDB ID: 2BDS). The core of the peptide is a triple-stranded antiparallel β -sheet, comprised of residues 14-16, 30-34, and 37-41.[2] An additional mini-antiparallel β -sheet is present at the N-terminus (residues 6-9).[2] The structure is stabilized by three disulfide bridges, with the following connectivity: Cys4-Cys39, Cys6-Cys32, and Cys22-Cys40.[1]



Quantitative Biological Activity

BDS-I exhibits potent activity on specific subtypes of voltage-gated potassium and sodium channels. The following tables summarize the key quantitative data from published studies.

Target	Species	Assay Type	Parameter	Value (nM)	Reference
Kv3.4	Rat	Electrophysio logy	IC50	47	Tocris Bioscience
Nav1.7	Human	Electrophysio logy	EC ₅₀ (slowing of inactivation)	~3	Liu et al., 2012
Nav1.3	-	Electrophysio logy (in N1E- 115 cells)	EC ₅₀ (slowing of inactivation)	~600	Liu et al., 2012
TTX-sensitive Na+ channels	Rat (SCG neurons)	Electrophysio logy	EC50	~300	Liu et al., 2012

Table 1: Potency of BDS-I on Voltage-Gated Ion Channels

Target	Effect	Magnitude of Effect	Reference
Nav1.7 (human)	Slowing of inactivation	6-fold increase in half- decay time	Liu et al., 2012
Nav1.3 (in N1E-115 cells)	Slowing of inactivation	Increase in half-decay time from 0.28 ms to 0.60 ms	Liu et al., 2012

Table 2: Modulatory Effects of BDS-I on Sodium Channel Inactivation

Experimental Protocols Electrophysiological Recording of Kv3.4 Currents (Diochot et al., 1998)



Cell Culture and Transfection:

- Chinese Hamster Ovary (CHO) cells were cultured in Ham's F-12 medium supplemented with 10% fetal calf serum, penicillin (100 units/ml), and streptomycin (100 μg/ml) at 37°C in a 5% CO₂ atmosphere.
- Cells were transiently transfected with the cDNA encoding the rat Kv3.4 channel using a lipofectamine-based method.

Electrophysiology:

- Whole-cell patch-clamp recordings were performed 24-48 hours after transfection.
- The external solution contained (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
- The internal (pipette) solution contained (in mM): 155 KCl, 2 MgCl₂, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.
- Currents were elicited by depolarizing voltage steps from a holding potential of -80 mV.
- BDS-I was applied to the external solution at the desired concentrations.

Electrophysiological Recording of Nav1.7 and Nav1.3 Currents (Liu et al., 2012)

Cell Culture and Transfection:

- A cell line with stable expression of human Nav1.7 alpha subunits was used.
- N1E-115 neuroblastoma cells, which predominantly express Nav1.3 channels, were also utilized.
- Dorsal root ganglion (DRG) and superior cervical ganglion (SCG) neurons were prepared from rats using enzymatic treatment.

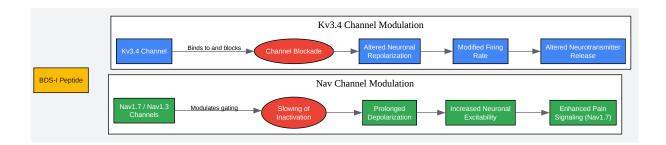
Electrophysiology:



- Whole-cell patch-clamp recordings were performed.
- For recording sodium currents, the external solution contained (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH. To block calcium and potassium currents, the solution was supplemented with 0.1 mM CdCl₂ and tetraethylammonium (TEA).
- The internal (pipette) solution contained (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.
- Currents were elicited by depolarizing voltage steps from a holding potential of -90 mV.
- BDS-I was applied via the external solution.

Signaling Pathways and Mechanism of Action

BDS-I modulates the gating properties of its target ion channels. By blocking Kv3.4 channels, it can influence neuronal firing rates and neurotransmitter release. Its action on Nav1.7 and Nav1.3 channels, primarily by slowing their inactivation, can lead to prolonged depolarization and enhanced neuronal excitability.

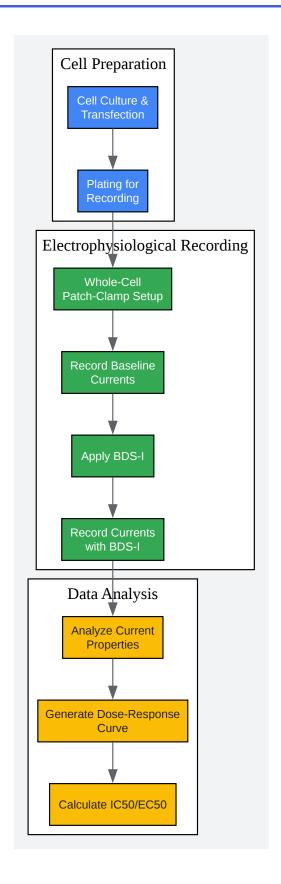


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Caption: Mechanism of action of **BDS-I** on Kv3.4 and Nav channels.

The following diagram illustrates a simplified workflow for assessing the effect of **BDS-I** on ion channel activity using patch-clamp electrophysiology.





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Caption: Workflow for electrophysiological analysis of BDS-I activity.



Conclusion

BDS-I is a valuable pharmacological tool for studying the roles of Kv3.4, Nav1.7, and Nav1.3 channels in various physiological and pathological processes. Its high potency and subtype selectivity, particularly for Nav1.7, make it a person of interest for the development of novel therapeutics, especially in the context of pain and neurodegenerative disorders. The detailed information provided in this guide serves as a foundational resource for researchers and drug development professionals working with this intriguing peptide.

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